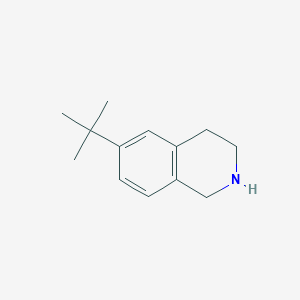

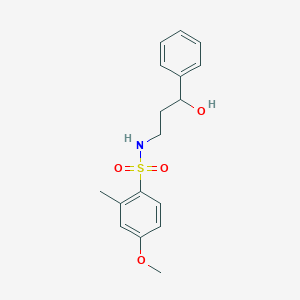

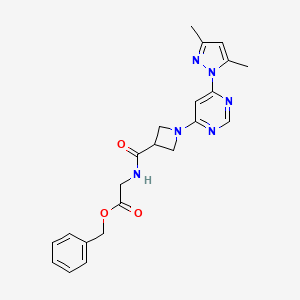

![molecular formula C20H16Cl2N6O2 B2369108 2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide CAS No. 888426-83-3](/img/structure/B2369108.png)

2-(3-(3-chloro-4-methylphenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(2-chlorobenzyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,3]triazolo[4,5-d]pyrimidine . It was designed and evaluated for its LSD1 inhibitory abilities, leading to a novel chemical class of LSD1 inhibitors .

Synthesis Analysis

The synthesis of similar compounds involves a three-step reaction sequence . An atom-economical, one-pot, three-step cascade process engaging five reactive centers (amide, amine, carbonyl, azide, and alkyne) has been performed for the synthesis of alicyclic derivatives .Molecular Structure Analysis

The molecular structure of similar compounds was determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis

When mixtures of 7-chloro-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d] pyrimidine, aromatic aldehydes, and a catalytic amount of 1, 3-dimethylbenzimidazolium iodide were refluxed in tetrahydrofuran (THF) in the presence of sodium hydride, 7-aroyl-3-phenyl-3H-1, 2, 3-triazolo [4, 5-d]-pyrimidines were obtained in moderate yields .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds were measured or calculated .Scientific Research Applications

Antiasthma Agents

Compounds with a structure related to the given chemical, specifically 5-aryl-2-amino[1,2,4]triazolo[1,5-c]pyrimidines, have been explored for their potential as mediator release inhibitors, which could be beneficial in treating asthma. These compounds were prepared through a series of chemical reactions, and their activity was assessed using the human basophil histamine release assay. Selected compounds demonstrated promising activity and were earmarked for further pharmacological and toxicological study (Medwid et al., 1990).

Amplifiers of Phleomycin

Another study explored the use of s-Triazolo[4,3-a]pyridines and related structures as amplifiers of phleomycin against E. coli. Compounds such as 2-(s-triazolo[4,3-a]pyridin-2'-ylthio)acetamide showed high activity, non-toxicity, and resistance to metabolism, highlighting their potential as antibiotic enhancers (Brown et al., 1978).

Insecticidal Activity

A study on the synthesis of heterocycles incorporating a thiadiazole moiety, including triazolo[5,1-c]triazine derivatives, demonstrated their insecticidal activity against the cotton leafworm, Spodoptera littoralis. This suggests potential applications in agricultural chemistry for pest control (Fadda et al., 2017).

Antimicrobial Activity

Pyrimidine-Triazole derivatives have been synthesized and investigated for their antimicrobial activity against selected bacterial and fungal strains. This research indicates the potential use of such compounds in developing new antimicrobial agents (Majithiya & Bheshdadia, 2022).

Mechanism of Action

Future Directions

Based on previously developed LSD1 inhibitors, new [1,2,3]triazolo[4,5-d]pyrimidine derivatives incorporating (thio)urea moiety were designed and evaluated for their LSD1 inhibitory abilities . This leads to a novel chemical class of LSD1 inhibitors, indicating potential future directions for research and development .

properties

IUPAC Name |

2-[3-(3-chloro-4-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[(2-chlorophenyl)methyl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16Cl2N6O2/c1-12-6-7-14(8-16(12)22)28-19-18(25-26-28)20(30)27(11-24-19)10-17(29)23-9-13-4-2-3-5-15(13)21/h2-8,11H,9-10H2,1H3,(H,23,29) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCKFZYPVUNLFCY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C3=C(C(=O)N(C=N3)CC(=O)NCC4=CC=CC=C4Cl)N=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16Cl2N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

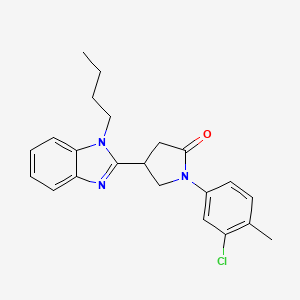

![1-[3-(3,5-dimethoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-methylpropan-1-one](/img/structure/B2369032.png)

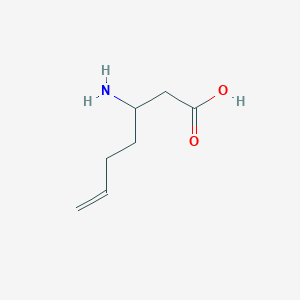

![5-Methyl-7-[2-[5-(trifluoromethyl)pyridin-2-yl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2369035.png)

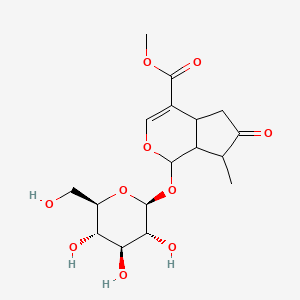

![1-(4-Methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-((tetrahydrofuran-2-yl)methyl)urea](/img/structure/B2369036.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)

![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)